molecular formula C10H13NOS B5764324 2-(isopropylthio)benzamide

2-(isopropylthio)benzamide

Cat. No. B5764324
M. Wt: 195.28 g/mol
InChI Key: ULIHDXOHLKYEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isopropylthio)benzamide, also known as IPTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IPTB is a thioamide derivative of benzamide and is commonly used as a building block in the synthesis of various bioactive molecules.

Scientific Research Applications

Antiarrhythmic Activity

Benzamides with specific substituents have been investigated for their antiarrhythmic properties. For instance, N-(piperidylalkyl)trifluoroethoxybenzamides have shown significant oral antiarrhythmic activity in mice, demonstrating the potential of certain benzamide derivatives in treating arrhythmias (Banitt, Bronn, Coyne, & Schmid, 1977).

Analgesic and Antipyretic Properties

The exploration of benzamide derivatives for analgesic and antipyretic properties has been a subject of research. The pharmacology of salicylamide, a type of benzamide, and its derivatives has shown promising results in being more powerful and less toxic analgesics than acetylsalicylic acid (Bavin, Macrae, Seymour, & Waterhouse, 1952).

Biological Activity in Inhibiting Pathogens

Certain benzamide derivatives have exhibited biological activity against various pathogens. A study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro variants revealed significant activity against mycobacterial, bacterial, and fungal strains. This suggests potential applications in antimicrobial therapies (Imramovský et al., 2011).

Neuroleptic Activity

Benzamides have been synthesized and evaluated for neuroleptic activity, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates potential uses in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Anti-inflammatory Compounds

Benzamides, like N-(4,6-dimethylpyridin-2-yl)benzamide, have been explored for their anti-inflammatory properties. Some derivatives were particularly effective in treating peripheral edema, suggesting their potential as non-acidic anti-inflammatory agents (Robert et al., 1994).

properties

IUPAC Name

2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHDXOHLKYEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-ylsulfanyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(isopropylthio)benzamide
Reactant of Route 2
Reactant of Route 2
2-(isopropylthio)benzamide
Reactant of Route 3
Reactant of Route 3
2-(isopropylthio)benzamide
Reactant of Route 4
Reactant of Route 4
2-(isopropylthio)benzamide
Reactant of Route 5
Reactant of Route 5
2-(isopropylthio)benzamide
Reactant of Route 6
Reactant of Route 6
2-(isopropylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.